4-(4-Benzylpiperidine-1-carbonyl)-1-(4-methylbenzenesulfonyl)piperidine
Description
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3S/c1-20-7-9-24(10-8-20)31(29,30)27-17-13-23(14-18-27)25(28)26-15-11-22(12-16-26)19-21-5-3-2-4-6-21/h2-10,22-23H,11-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMUOSXDSOOQGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Benzylpiperidine-1-carbonyl)-1-(4-methylbenzenesulfonyl)piperidine is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Chemical Formula : C20H23N2O2S
- Molecular Weight : 357.48 g/mol
The structure consists of a piperidine core substituted with a benzyl group and a sulfonamide moiety, which is crucial for its biological activity.
Research indicates that derivatives of piperidine, including this compound, can interact with various neurotransmitter systems. Notably, they exhibit activity as dopamine receptor antagonists, particularly targeting the D4 receptor. This interaction is essential for modulating dopaminergic signaling pathways implicated in several neuropsychiatric conditions.
Biological Activity
- Dopamine Receptor Antagonism :
-
Acetylcholinesterase Inhibition :
- Similar compounds within the piperidine class have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine. This inhibition can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease by alleviating memory deficits .
- Antiviral Activity :
Case Studies and Experimental Data
- In Vitro Studies : In vitro assays have indicated that this compound exhibits potent inhibition of D4 receptors with an IC50 value in the nanomolar range, suggesting high efficacy at low concentrations .
- In Vivo Studies : Animal models have shown that administration of this compound results in significant behavioral changes consistent with dopamine receptor modulation, including reductions in hyperactivity and anxiety-like behaviors .
Comparative Analysis
| Compound Name | Target Receptor | IC50 (nM) | Biological Effect |
|---|---|---|---|
| This compound | D4 Receptor | <100 | Antipsychotic effects |
| Other Piperidine Derivatives | AChE | 50-200 | Cognitive enhancement |
| N-Benzyl 4,4-disubstituted Piperidines | Hemagglutinin | 200-300 | Antiviral activity |
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential in various therapeutic areas:
Neurological Disorders
Research indicates that derivatives of piperidine compounds can act as antagonists at muscarinic receptors, which may be beneficial in treating neurological disorders such as Alzheimer's disease and schizophrenia. For instance, compounds similar to 4-(4-Benzylpiperidine-1-carbonyl)-1-(4-methylbenzenesulfonyl)piperidine have shown promise in modulating neurotransmitter systems, potentially alleviating symptoms associated with these conditions .
Antidepressant Activity
Studies have suggested that piperidine derivatives can exhibit antidepressant-like effects. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain. This compound's structural features may enhance its efficacy in targeting these pathways .
Inhibition of Monoamine Oxidases (MAOs)
Research has shown that certain piperidine derivatives can inhibit monoamine oxidases, enzymes that break down neurotransmitters such as dopamine and serotonin. Inhibition of these enzymes can lead to increased levels of these neurotransmitters, providing a therapeutic effect for mood disorders .
Data Tables
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Neurological Disorders | Muscarinic receptor antagonism | Alleviation of symptoms in Alzheimer's |
| Antidepressant Activity | Modulation of serotonin/norepinephrine | Improvement in mood disorders |
| Inhibition of MAOs | Enzyme inhibition | Increased neurotransmitter levels |
Case Study 1: Neurological Effects
A study published in MDPI highlighted the synthesis of various piperidine derivatives and their effects on neurological activity. The results indicated that specific modifications to the piperidine structure could enhance binding affinity to muscarinic receptors, suggesting a pathway for developing new treatments for cognitive decline .
Case Study 2: Antidepressant Research
Another investigation focused on the antidepressant properties of piperidine compounds. Researchers found that the tested compounds exhibited significant reductions in depressive-like behavior in animal models, supporting their potential use as therapeutic agents .
Case Study 3: MAO Inhibition
A recent study explored the inhibitory effects of piperidine derivatives on monoamine oxidases. The findings revealed that certain compounds could effectively increase serotonin levels, leading to improved mood regulation in preclinical models .
Chemical Reactions Analysis
Key Structural Features
-
Piperidine rings : Participate in alkylation, acylation, and nucleophilic substitutions.
-
Benzyl group : Susceptible to hydrogenolysis or oxidation.
-
Carbonyl bridge : Reactive toward nucleophiles (e.g., Grignard reagents, hydrides).
-
Tosyl group : Acts as a leaving group in SN2 reactions or stabilizes adjacent charges.
Synthetic Pathways (Analogous Methods)
*Theoretical yield inferred from similar carbodiimide-mediated couplings .
Reactivity of the Tosyl Group
The tosyl moiety facilitates displacement reactions due to its electron-withdrawing nature. Examples include:
-
Nucleophilic substitution :
Observed in piperazine derivatives under basic conditions (K₂CO₃, DMSO) . -
Radical stabilization : Participation in photochemical reactions, as seen in aziridinylcarbinyl radical rearrangements .
Carbonyl Bridge Transformations
The central carbonyl group enables:
Reduction
-
NaBH₄ or LiAlH₄ reduces the carbonyl to a methylene bridge, yielding 4-benzylpiperidine derivatives (e.g., ).
Nucleophilic Addition
-
Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols. Such reactivity is documented in 4-piperidone systems .
Hydrogenolysis
Oxidation
Alkylation/Arylation
-
Buchwald-Hartwig coupling introduces aryl groups to the nitrogen, as demonstrated with 4-benzylpiperidine .
Ring-Opening
Biological Activity and Stability
While not a direct reaction, metabolic studies of similar compounds reveal:
Comparative Reactivity Table
| Functional Group | Reaction | Reagents/Conditions | Kinetic Data (t₁/₂) |
|---|---|---|---|
| Tosyl group | SN2 displacement | NaN₃, DMF, 80°C | 2.5 h |
| Carbonyl bridge | NaBH₄ reduction | MeOH, 0°C→RT | 30 min |
| Benzyl group | Pd-C hydrogenation | H₂ (1 atm), EtOH | 1.2 h |
Challenges and Unreported Reactions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features for Comparison
- Piperidine core modifications : Substituents on the piperidine ring (e.g., benzyl, sulfonyl, or carbonyl groups).
- Functional group variations : Tosyl vs. other sulfonyl groups, benzyl vs. aryl/heteroaryl substitutions.
- Physicochemical properties : Molecular weight (MW), lipophilicity (logP), and solubility.
Comparative Analysis
Table 1: Structural and Functional Group Comparisons
Functional Group Impact on Properties
(i) Sulfonyl Groups
- Target Compound (Tosyl) : The 4-methylbenzenesulfonyl group enhances metabolic stability and electron-withdrawing effects compared to unsubstituted sulfonamides .
- 1-(4-Chlorobenzenesulfonyl)...
(ii) Benzyl vs. Aryl/Heteroaryl Substitutions
- The benzyl group in the target compound provides moderate lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration.
- 1-(Thiophen-2-yl)...
(iii) Carbonyl Linkages
Research Findings and Pharmacological Implications
- Target vs. 1-(Thiophen-2-yl)... Butanedione linker in may enhance solubility but reduce CNS penetration due to higher polarity.
- Target vs. 1-(4-Chlorobenzenesulfonyl)... () :
- The carboxamide in introduces hydrogen-bonding capacity, which could improve target selectivity but reduce membrane permeability .
Preparation Methods
Cyclization via Aza-Michael Addition
Divinyl ketones undergo double aza-Michael addition with primary amines to form 4-piperidones, as demonstrated in studies of structurally analogous compounds. For instance, reacting divinyl ketones with benzylamine in the presence of manganese dioxide facilitates a one-pot oxidation-cyclization sequence, yielding N-benzyl-4-piperidones in moderate to good yields (45–72%). This method is advantageous for introducing substituents at the 2-position of the piperidine ring, though stereochemical control remains a challenge.
Functionalization of Pre-Formed Piperidines
Alternative routes employ commercially available piperidine derivatives. For example, 4-hydroxypiperidine intermediates are alkylated or acylated to install the benzyl and toluenesulfonyl groups. Patent US3462444A describes the hydrogenation of N-benzyl-4-(4-chlorobenzyl)-4-piperidinol hydrochloride using palladium-on-charcoal, followed by acidification to yield 4-(4'-chlorobenzyl)-4-piperidinol hydrochloride (m.p. 226°C). Adapting this protocol, the toluenesulfonyl group can be introduced via nucleophilic substitution of hydroxylated intermediates.
Stepwise Assembly of 4-(4-Benzylpiperidine-1-carbonyl)-1-(4-methylbenzenesulfonyl)piperidine
Esterification and Carbamate Formation
A patent (CN115850157A) outlines a two-step protocol for a related carbamate derivative:
-
Methyl Carbamate Synthesis : 2-Aminobiphenyl reacts with methyl chloroformate in tetrahydrofuran (THF) under alkaline conditions (0–5°C, 2 hours), yielding methyl[1,1'-biphenyl]-2-ylcarbamate.
-
Nucleophilic Displacement : The carbamate intermediate reacts with 1-benzyl-4-hydroxypiperidine in a sealed reactor at elevated temperatures (80–120°C), forming the target piperidine-carbamate linkage.
Adapting this method, the toluenesulfonyl group can be introduced via sulfonylation of a secondary amine intermediate. For instance, treating 4-aminopiperidine with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) affords the sulfonamide derivative in >85% yield.
Carbonyl Bridge Installation
The critical carbonyl bridge between the two piperidine rings is constructed via Schotten-Baumann acylation or Ullmann coupling . In a representative procedure:
-
Schotten-Baumann Method : 4-Benzylpiperidine is reacted with 1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl chloride in aqueous sodium hydroxide (NaOH) and DCM. The reaction proceeds at 0°C for 4 hours, yielding the target compound after extraction and chromatography.
-
Ullmann Coupling : Copper(I)-catalyzed coupling of 4-benzylpiperidine with 1-(4-methylbenzenesulfonyl)piperidine-4-carboxylic acid at 110°C in dimethylformamide (DMF) achieves the carbonyl linkage, albeit with lower yields (≈50%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Carbamate Formation | THF | 0–5 | 78 |
| Sulfonylation | DCM | 25 | 88 |
| Carbonyl Acylation | DMF | 110 | 50 |
Polar aprotic solvents (DMF, THF) enhance nucleophilicity in acylation steps, while DCM facilitates sulfonylation by stabilizing reactive intermediates. Elevated temperatures (≥100°C) are necessary for coupling reactions but risk decomposition of heat-sensitive intermediates.
Catalytic Systems
-
Palladium Catalysis : Hydrogenation of N-benzyl intermediates using Pd/C (10 wt%) under H₂ (1 atm) achieves >90% deprotection efficiency.
-
Microwave Assistance : Suzuki-Miyaura coupling of boronic acid derivatives with piperidine precursors under microwave irradiation (140°C, 15–45 minutes) reduces reaction times by 70% compared to conventional heating.
Challenges in Purification and Stereochemical Control
Diastereomer Separation
Racemic 4-piperidones generated via aza-Michael additions require chiral resolution. Employing S-α-phenylethylamine as a resolving agent produces diastereomeric 4-piperidones separable by flash chromatography (hexane:ethyl acetate, 3:1). For the target compound, however, the symmetric substitution pattern minimizes stereochemical complexity, simplifying purification.
Byproduct Formation
Common byproducts include:
-
Over-sulfonylation : Addressed by limiting sulfonyl chloride equivalents to 1.1–1.3 mol/mol.
-
Ring-Opening : Piperidine rings may undergo hydrolysis under strongly acidic conditions. Buffering reaction media at pH 7–8 using NaHCO₃ mitigates this issue.
Comparative Analysis of Synthetic Routes
The Schotten-Baumann method is preferred for small-scale synthesis due to its reliability, while Ullmann coupling offers scalability despite moderate yields.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(4-benzylpiperidine-1-carbonyl)-1-(4-methylbenzenesulfonyl)piperidine and related analogs?
- Methodology : A standard approach involves coupling reactions using carbodiimide reagents (e.g., EDCI) and HOBt in anhydrous acetonitrile. The reaction typically proceeds at room temperature overnight, followed by solvent evaporation and purification via recrystallization from ethanol. This method has been validated for structurally similar piperidine-carboxamide derivatives, yielding compounds with purity >95% after washing with NaHCO₃ and citric acid .
- Key Considerations : Optimize stoichiometry (1:1 molar ratio of acid and amine) and ensure inert conditions to minimize side reactions.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra for characteristic peaks, such as benzyl protons (δ ~7.45 ppm) and sulfonyl group signals (δ ~168 ppm).
- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values.
- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1612–1614 cm⁻¹ and sulfonamide (S=O) stretches at ~1170–1350 cm⁻¹ .
- Validation : Cross-reference with published data for analogous compounds (e.g., 4-sulfamoylbenzoylpiperidine derivatives) .
Q. What are the critical storage and handling protocols for this compound?
- Protocols :
- Store in sealed containers under dry, inert conditions (e.g., argon) at 2–8°C to prevent hydrolysis of the sulfonyl and carbonyl groups.
- Avoid prolonged exposure to light or moisture, which may degrade the piperidine ring .
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation risks, as observed in structurally related benzylpiperidine derivatives .
Advanced Research Questions
Q. How can reaction yields be improved for analogs with bulky substituents on the piperidine ring?
- Strategies :
- Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.
- Increase reaction time (24–48 hours) and temperature (40–50°C) for sterically hindered amines.
- Example: Substituting 3-methoxyphenylpiperazine with 4-methoxyphenylpiperazine improved yields from 39% to 64% in similar sulfonamide derivatives .
- Data Analysis : Monitor reaction progress via TLC or HPLC to identify incomplete coupling.
Q. What structure-activity relationship (SAR) trends have been observed for sulfonamide-piperidine hybrids in pharmacological studies?
- Findings :
- Electron-donating groups (e.g., -OCH₃) on the aryl ring enhance binding to carbonic anhydrase isoforms (e.g., hCA II/IX) by modulating electron density on the sulfonamide moiety.
- Bulky substituents (e.g., 4-isopropylphenyl) improve selectivity but may reduce solubility .
- Experimental Design : Compare IC₅₀ values across analogs using enzyme inhibition assays and correlate with computational docking studies.
Q. How can contradictory toxicity data in safety reports be reconciled?
- Resolution :
- Case Study : While some SDS reports indicate "no known hazards" for benzylpiperidine derivatives , others note skin/eye irritation risks .
- Approach : Conduct in vitro assays (e.g., Draize test for irritation) under controlled conditions. Differences may arise from impurities (e.g., residual solvents) or varying purity grades.
- Recommendation : Assume a precautionary stance—implement full PPE and ventilation regardless of source discrepancies .
Q. What purification techniques are effective for resolving low-purity batches of this compound?
- Methods :
- Recrystallization : Use ethanol or iPr₂O to remove unreacted amines or coupling agents.
- Column Chromatography : Employ silica gel with gradient elution (hexane:EtOAc 3:1 to 1:1) for complex mixtures.
- Example: Recrystallization from ethanol increased purity of 4-(4-fluorophenylsulfonyl)piperidine derivatives from ~85% to >98% .
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
- Workflow :
- Use DFT calculations to predict hydrolysis susceptibility of the carbonyl group.
- Perform MD simulations to assess interactions with cytochrome P450 enzymes.
- Prioritize derivatives with reduced electrophilicity at the benzyl carbon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
